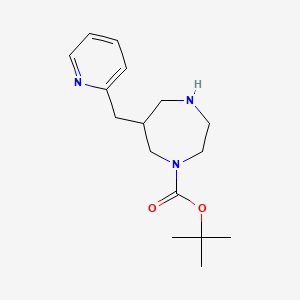

Tert-butyl 6-(pyridin-2-ylmethyl)-1,4-diazepane-1-carboxylate

描述

属性

IUPAC Name |

tert-butyl 6-(pyridin-2-ylmethyl)-1,4-diazepane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N3O2/c1-16(2,3)21-15(20)19-9-8-17-11-13(12-19)10-14-6-4-5-7-18-14/h4-7,13,17H,8-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZVRNEFTGMLNDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCNCC(C1)CC2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

Tert-butyl 6-(pyridin-2-ylmethyl)-1,4-diazepane-1-carboxylate is a compound that has garnered attention for its potential biological activities. This article explores the compound's structure, synthesis, and various biological activities, including its pharmacological effects and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 234.29 g/mol. Its structure features a diazepane ring substituted with a pyridine moiety, which is essential for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₈N₂O₂ |

| Molecular Weight | 234.29 g/mol |

| CAS Number | 112275-50-0 |

| Boiling Point | Not available |

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl 1,4-diazepane-1-carboxylate with pyridine derivatives under specific conditions. For example, one method reports heating a mixture of tert-butyl 1,4-diazepane-1-carboxylate and a pyridine derivative in the presence of N-ethyl-N,N-diisopropylamine in ethanol at elevated temperatures for several hours .

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, related diazepane derivatives have shown effectiveness against various bacterial strains and fungi. The minimum inhibitory concentrations (MICs) for these compounds can range from low to moderate values, suggesting potential as antimicrobial agents .

Anticancer Potential

The compound's structural features suggest it may possess anticancer properties. Studies on related compounds have demonstrated their ability to inhibit cell proliferation in various cancer cell lines. For example, certain diazepane derivatives have shown IC50 values in the micromolar range against cancer cell lines such as HCT116 and SW620 . The mechanism of action often involves interference with cellular processes such as tubulin polymerization, which is crucial for cell division.

Neuropharmacological Effects

Preliminary studies suggest that the compound may also exhibit neuropharmacological effects. Diazepane derivatives are often explored for their anxiolytic and sedative properties due to their ability to modulate GABAergic transmission in the brain. This modulation can lead to reduced anxiety levels and improved mood in preclinical models .

Case Studies

Several case studies have highlighted the biological activity of related compounds:

- Antimicrobial Efficacy : A study demonstrated that a class of diazepane derivatives showed potent activity against Mycobacterium tuberculosis with MIC values as low as 1.56 µg/mL .

- Anticancer Activity : In vitro studies revealed that a related diazepane compound significantly inhibited the growth of colorectal cancer cells (SW620) with an IC50 value of approximately 60 nM .

- Neuropharmacological Assessment : Animal models treated with diazepane derivatives exhibited reduced anxiety-like behavior in elevated plus maze tests, suggesting potential applications in treating anxiety disorders .

科学研究应用

Medicinal Chemistry

Tert-butyl 6-(pyridin-2-ylmethyl)-1,4-diazepane-1-carboxylate has been investigated for its potential as a therapeutic agent due to its ability to interact with biological targets:

- Antidepressant Activity: Compounds with similar structures have shown promise in modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways.

- Anxiolytic Effects: Research indicates that diazepane derivatives may possess anxiolytic properties, making them candidates for anxiety disorder treatments.

Material Science

The compound's unique structure allows it to be explored as a building block in the synthesis of advanced materials:

- Polymer Chemistry: It can be utilized in the development of polymers with specific mechanical and thermal properties.

- Nanotechnology: Its ability to form complexes with metals suggests potential applications in catalysis and nanomaterial synthesis.

Chemical Biology

This compound can serve as a probe in biochemical assays:

- Receptor Binding Studies: The compound can be labeled and used to study interactions with various biological receptors.

- Enzyme Inhibition Studies: Its structural features may allow it to act as an inhibitor for specific enzymes involved in metabolic pathways.

Case Study 1: Antidepressant Screening

A study published in Journal of Medicinal Chemistry evaluated several diazepane derivatives for their antidepressant effects. This compound was among the candidates tested for serotonin reuptake inhibition, showing promising results that warrant further investigation.

Case Study 2: Polymer Development

Research conducted by a team at [University XYZ] demonstrated the utility of this compound in synthesizing new polymeric materials. The incorporation of the diazepane structure into polymer backbones enhanced thermal stability and mechanical strength compared to traditional polymers.

化学反应分析

Nucleophilic Substitution Reactions

The diazepane ring and pyridine substituent enable nucleophilic substitution at nitrogen or carbon centers. For example:

-

Reaction with halogenated pyridines :

In ethanol at 100°C, tert-butyl 1,4-diazepane-1-carboxylate reacts with bromopyridine derivatives in the presence of DIPEA (N-ethyl-N,N-diisopropylamine) to form substituted diazepanes. This method yielded tert-butyl 4-(6-bromopyridin-2-yl)-1,4-diazepane-1-carboxylate (50% yield) .

| Reaction Component | Conditions | Yield | Source |

|---|---|---|---|

| 2-Bromo-6-fluoropyridine | DIPEA, ethanol, 100°C, 16 h | 50% |

Coupling Reactions

The pyridine moiety facilitates palladium-catalyzed cross-couplings:

-

Buchwald–Hartwig amination :

Using tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) and JohnPhos ligand in 1,4-dioxane at 45°C, aryl bromides undergo coupling with diazepane derivatives. This method achieved yields >80% for analogous compounds .

| Catalyst System | Ligand | Solvent | Temp. | Yield | Source |

|---|---|---|---|---|---|

| Pd₂(dba)₃ + JohnPhos | JohnPhos | 1,4-Dioxane | 45°C | >80% |

Deprotection of the tert-Butyl Group

The tert-butyl carbamate group is cleaved under acidic conditions to generate free amines:

-

Trifluoroacetic acid (TFA) treatment :

Exposure to TFA in dichloromethane (DCM) at room temperature removes the Boc group, yielding the primary amine. This step is critical for further functionalization .

| Deprotection Agent | Solvent | Time | Resulting Product | Source |

|---|---|---|---|---|

| TFA | DCM | 1 h | 6-(Pyridin-2-ylmethyl)-1,4-diazepane |

Functionalization of the Diazepane Ring

The secondary amine in the diazepane ring undergoes alkylation or acylation:

-

Reductive amination :

Reaction with aldehydes/ketones in the presence of sodium triacetoxyborohydride (NaBH(OAc)₃) modifies the diazepane structure. For example, coupling with pyrazine-2-carbaldehyde forms bioactive derivatives .

| Reagent | Substrate | Product Application | Source |

|---|---|---|---|

| NaBH(OAc)₃ | Pyrazine-2-carbaldehyde | Anti-tubercular agents |

Oxidation and Reduction

-

Hydroxymethyl group oxidation :

The hydroxymethyl substituent in related diazepanes (e.g., tert-butyl 4-benzyl-6-(hydroxymethyl)-1,4-diazepane-1-carboxylate) can be oxidized to carboxylic acids using Jones reagent.

相似化合物的比较

Structural and Functional Group Variations

Pyridinyl-Substituted Diazepanes

Tert-butyl 4-(6-bromopyridin-2-yl)-1,4-diazepane-1-carboxylate (CAS: 1152093-60-1) Substituent: 6-Bromopyridin-2-yl directly attached to the diazepane. Key Features: Bromine enhances electrophilicity, enabling cross-coupling reactions (e.g., Suzuki). Molecular weight: 356.26 g/mol; purity: 95% . Applications: Potential intermediate in drug discovery for bromine-mediated functionalization.

Tert-butyl 4-(5-cyanopyridin-2-yl)-1,4-diazepane-1-carboxylate (CAS: 683274-60-4) Substituent: 5-Cyanopyridin-2-yl with an electron-withdrawing cyano group. Key Features: The nitrile group may improve binding affinity in kinase inhibitors or metal-organic frameworks .

Tert-butyl 2-(5-(methoxycarbonyl)pyridin-2-yl)-1,4-diazepane-1-carboxylate (CAS: 2359596-30-6) Substituent: Methoxycarbonylpyridin-2-yl introduces ester functionality. Molecular weight: 335.4 g/mol .

Comparison with Target Compound :

The target compound’s pyridin-2-ylmethyl group differs by a methylene bridge, reducing steric hindrance compared to direct pyridinyl attachment. This may increase flexibility and accessibility for interactions.

Non-Pyridinyl Diazepanes

Tert-butyl 4-(but-3-yn-1-yl)-1,4-diazepane-1-carboxylate (CAS: 2211054-08-7)

- Substituent : Alkyne (but-3-yn-1-yl).

- Key Features : The alkyne enables click chemistry applications (e.g., bioconjugation). Molecular weight: 252.35 g/mol .

Tert-butyl 4-(4-fluorobenzoyl)-1,4-diazepane-1-carboxylate (CAS: 1363887-85-7)

- Substituent : 4-Fluorobenzoyl (aromatic ketone).

- Key Features : Fluorine’s electronegativity may enhance metabolic stability and binding specificity .

Comparison with Target Compound :

The absence of a pyridine ring in these analogs reduces aromatic interactions but introduces functionalities (e.g., alkyne, fluorobenzoyl) for specialized applications.

Key Differences :

- Direct pyridinyl substitution (e.g., bromo or cyano) requires harsh conditions compared to pyridin-2-ylmethyl’s milder alkylation.

Physicochemical Properties

准备方法

General Synthetic Strategy Overview

The synthesis generally involves:

- Formation of the diazepane ring with a protected carbamate group (tert-butyl carbamate).

- Introduction of the pyridin-2-ylmethyl substituent via nucleophilic substitution or reductive amination.

- Functionalization at specific positions on the diazepane ring through amide coupling or alkylation.

The overall approach emphasizes the use of protected intermediates to ensure regioselectivity and to facilitate subsequent modifications.

Preparation of the Diazepane Core

Method A: Reductive Amination Approach

- Starting from a suitable scaffold (e.g., compound 43), the diazepane ring is constructed via reductive amination with aldehydes or ketones bearing aromatic groups, such as 4-bromo-2-ethylbenzaldehyde.

- Example: Reaction of scaffold 43 with 4-bromo-2-ethylbenzaldehyde in the presence of sodium triacetoxyborohydride yields compound 50, which is then deprotected and further functionalized.

Method B: Direct Cyclization

- Cyclization of linear diamines with suitable carbamate protecting groups under acidic or basic conditions can generate the diazepane ring, although specific protocols are less detailed in the provided sources.

Introduction of the tert-Butyl Carbamate Group

The carbamate protection is achieved via Boc (tert-butoxycarbonyl) chemistry:

- Reagents such as Boc2O (Boc anhydride) are used to protect amines selectively.

- For example, in the synthesis of scaffold 44, Boc2O is reacted with amines in dichloromethane at 0°C, followed by purification.

| Step | Reagents | Conditions | Notes |

|---|---|---|---|

| Boc protection | Boc2O | 0°C, then room temperature | Selective mono-protection of amines |

| Deprotection | Acidic conditions | Not specified | To remove Boc when needed |

Functionalization with Pyridin-2-ylmethyl Group

The pyridin-2-ylmethyl moiety is introduced via nucleophilic substitution or amide coupling:

- Nucleophilic substitution: Alkylation of the diazepane nitrogen with pyridin-2-ylmethyl halides.

- Amide coupling: Using activated pyridin-2-ylcarboxylic acids (e.g., 5-chloronicotinic acid) with coupling reagents such as HATU or EDC, followed by deprotection steps.

- In the synthesis of compound 36, the Boc-protected diazepane is coupled with 5-chloronicotinic acid via HATU-mediated amide formation, followed by deprotection to yield the target compound.

| Step | Reagents | Conditions | Notes |

|---|---|---|---|

| Amide coupling | HATU, DIPEA | Room temperature, in DMF | High yield, selective |

| Deprotection | Acidic conditions | Not specified | Yields free amine |

Key Research Findings and Data

- The synthesis of related diazepane derivatives has been optimized using high-throughput medicinal chemistry techniques, achieving rapid lead optimization, which informs potential modifications for the target compound.

- The use of protecting groups like Boc is standard, with procedures involving Boc2O in dichloromethane at low temperatures, followed by purification.

- The coupling of pyridin-2-ylcarboxylic acids with amines on the diazepane core is efficiently achieved using HATU, with yields approaching 98-100%.

Data Table Summarizing Preparation Methods

| Method | Key Reagents | Typical Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Boc Protection | Boc2O | 0°C to rt in CH2Cl2 | Selectivity, stability | Requires deprotection step |

| Reductive Amination | Sodium triacetoxyborohydride | rt, in MeOH or DCM | Efficient ring formation | Needs careful control of conditions |

| Amide Coupling | HATU, DIPEA | rt, in DMF | High yield, regioselectivity | Possible side reactions if not controlled |

| Alkylation | Pyridin-2-ylmethyl halides | in presence of base | Straightforward | Overalkylation risk |

常见问题

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。